TopBP1-IN-1

TopBP1 BRCT domain biochemical assay

Researchers studying MYC-driven oncogenesis require selective chemical probes with validated in vivo activity and defined mechanisms. TopBP1-IN-1 (5D4) is a BRCT7/8 domain inhibitor that disrupts TopBP1 interactions with E2F1, mutant p53, and MIZ1 to suppress MYC transcriptional programs. • IC50 10-20 nM in biochemical assays; selective cancer cell cytotoxicity with minimal effects on nontransformed cells. • In vivo validated at 40 mg/kg i.p. q3d with documented tolerability; synergy with PARP inhibitors (CI<1) in BRCA-proficient models. • Supplied with full analytical documentation; stable ambient-temperature global shipping.

Molecular Formula C30H34N4O
Molecular Weight 466.6 g/mol
Cat. No. B12378835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopBP1-IN-1
Molecular FormulaC30H34N4O
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C4CN5CCC4CC5CNCC6=CC=C(C=C6)OC
InChIInChI=1S/C30H34N4O/c1-33-30(17-29(32-33)25-10-9-22-5-3-4-6-23(22)15-25)28-20-34-14-13-24(28)16-26(34)19-31-18-21-7-11-27(35-2)12-8-21/h3-12,15,17,24,26,28,31H,13-14,16,18-20H2,1-2H3/t24-,26+,28-/m0/s1
InChIKeyJMJWFOVMJHVKDK-YIOBJHAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TopBP1-IN-1 for Cancer Research: A Selective BRCT7/8 Domain Inhibitor with Defined Anti-MYC and PARP Inhibitor Synergy


TopBP1-IN-1 (also designated as 5D4) is a small-molecule inhibitor that selectively targets the tandem BRCT7/8 domains of topoisomerase IIβ-binding protein 1 (TopBP1) [1]. It was developed through large-scale molecular docking screening and hit-to-lead optimization from the parental compound 2H3 [1]. TopBP1-IN-1 disrupts TopBP1 interactions with multiple oncogenic proteins including E2F1, mutant p53, MIZ1, and PLK1, leading to activation of E2F1-mediated apoptosis, inhibition of mutant p53 gain-of-function, and repression of MYC transcriptional activity [1]. The compound exhibits nanomolar potency in biochemical binding assays and demonstrates significant antitumor activity in breast and ovarian cancer xenograft models as both monotherapy and in combination with PARP inhibitors [1].

Why TopBP1-IN-1 Cannot Be Substituted with Other BRCT Domain Inhibitors or TopBP1-Targeting Compounds


Generic substitution with other BRCT domain inhibitors or TopBP1-targeting agents is not scientifically valid because TopBP1-IN-1 exhibits a distinct selectivity profile that is not shared across the class. Unlike the lead compound calcein AM (CalAM) or the parental scaffold 2H3, TopBP1-IN-1 demonstrates substantially higher cytotoxic potency against cancer cells while maintaining minimal effects on nontransformed cells [1]. SAR analysis of 64 analogs revealed that the specific naphthalene moiety at the R1 position of TopBP1-IN-1 is essential for its cytotoxic activity, and different R2 side chains significantly modulate potency [1]. Furthermore, TopBP1-IN-1 uniquely inhibits the TopBP1-MIZ1 interaction to derepress MYC activity, a mechanism not uniformly present across all TopBP1-binding molecules [1]. These structure-activity relationships preclude simple interchangeability with related analogs.

TopBP1-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Biochemical Potency: TopBP1-IN-1 Inhibits TopBP1-BRCT7/8 Binding to Phosphopeptide with IC50 of 20 nM

TopBP1-IN-1 (5D4) inhibited the in vitro binding of biotinylated pS1159-TopBP1 phosphopeptide to purified TopBP1-BRCT7/8 protein with an IC50 of 20 nM, as determined by Streptavidin Sepharose pulldown assays [1]. In comparison, the parental lead compound 2H3 exhibited weaker activity in the same assay system, with TopBP1-IN-1 and its close analog 5H3 showing the most potent inhibition among 28 derivatives tested [1].

TopBP1 BRCT domain biochemical assay IC50

Mutant p53 Interaction Disruption: TopBP1-IN-1 Blocks TopBP1-mutp53 Binding with IC50 of ~10 nM

TopBP1-IN-1 (5D4) bound TopBP1-BRCT7/8 and blocked its binding to both mutp53-R273H(DBD) and wild-type p53(DBD) with an IC50 of approximately 10 nM [1]. This dual inhibition of mutant and wild-type p53 binding is a distinguishing feature of TopBP1-IN-1 compared to earlier BRCT7/8 inhibitors such as calcein AM, which showed less potent inhibition in comparable assays [1].

mutant p53 gain-of-function protein-protein interaction IC50

Selective Cancer Cell Cytotoxicity: TopBP1-IN-1 Exhibits Nanomolar IC50 in MDA-MB-468 Cells with Minimal Effect on Nontransformed Cells

In clonogenic cell survival assays, TopBP1-IN-1 (5D4) blocked MDA-MB-468 breast cancer cell growth with an IC50 in the nanomolar range [1]. Importantly, TopBP1-IN-1 and its analog 5H3 showed strong cytotoxic activities against MDA-MB-468 cells but barely had any effect on nontransformed MCF10A cells or AML12 mouse hepatocytes [1]. In contrast, the parental compound 2H3 exhibited significantly weaker cytotoxic activity across all tested cell lines [1].

cancer cell viability selectivity MDA-MB-468 IC50

PARP Inhibitor Synergy: TopBP1-IN-1 Combined with Rucaparib or Talazoparib Achieves Combination Index <1 in HR-Proficient Cancer Cells

TopBP1-IN-1 (5D4) synergized with PARP inhibitors rucaparib and talazoparib in HR-proficient cancer cells, with combination index (CI) analysis showing CI < 1 in MDA-MB-468, MDAH-2774, and A2780cis cells [1]. This synergy was also observed with the PARP inhibitor veliparib and extended to lung cancer cell lines HCC95 and HCC2814 [1]. Notably, HR-proficient cells were responsive to 5D4 but not to rucaparib alone; the combination rendered these otherwise resistant cells highly responsive [1].

PARP inhibitor synergy combination index HR-proficient

In Vivo Antitumor Efficacy: TopBP1-IN-1 at 40 mg/kg Significantly Reduces Tumor Growth in Breast and Ovarian Xenograft Models

TopBP1-IN-1 (5D4) administered intraperitoneally at 40 mg/kg every 3 days for three doses significantly reduced tumor growth in MDAH-2774 ovarian cancer and MDA-MB-468 breast cancer xenograft models in NSG mice [1]. The compound also significantly reduced tumor growth in a BCM2665 triple-negative breast cancer patient-derived xenograft (PDX) model harboring mutp53-R249S and MYC amplification [1]. Mice tolerated the treatment well without changes in body weight or apparent side effects [1].

xenograft in vivo efficacy breast cancer ovarian cancer

TopBP1-IN-1 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of MYC Transcriptional Repression via MIZ1 Derepression

TopBP1-IN-1 is optimally suited for experiments investigating MYC-driven oncogenesis, based on its demonstrated ability to disrupt TopBP1-MIZ1 interaction and reduce expression of MYC target genes including Cyclin A2, Cyclin D1, ACTL6A, PLK1, and Rad51 [1]. The compound's nanomolar IC50 in biochemical assays and selective cancer cell cytotoxicity make it appropriate for dose-response studies examining the relationship between TopBP1 inhibition and MYC pathway suppression [1].

Combination Therapy Screening with PARP1/2 or PARP14 Inhibitors in HR-Proficient Cancer Models

Based on established synergy data (CI < 1) with rucaparib, talazoparib, and veliparib in HR-proficient cancer cells, TopBP1-IN-1 is the appropriate selection for combination screening programs evaluating synthetic lethal strategies in BRCA-proficient tumors [1]. The compound has also demonstrated synergistic inhibition of cell viability and apoptosis induction when combined with the PARP14 inhibitor GeA-69 [1].

In Vivo Preclinical Efficacy Testing in Breast and Ovarian Cancer Xenograft Models

TopBP1-IN-1 is validated for in vivo use at 40 mg/kg i.p. dosing (every 3 days) in multiple xenograft and PDX models, with documented tolerability and absence of body weight changes [1]. This established dosing regimen and in vivo activity profile support its use in preclinical efficacy studies for breast and ovarian cancer, particularly in models harboring mutant p53 or MYC amplification [1].

Structure-Activity Relationship Studies for BRCT7/8 Domain Inhibitor Optimization

TopBP1-IN-1 serves as a benchmark compound for SAR studies given the comprehensive analysis of 64 analogs that identified the naphthalene R1 moiety as essential for cytotoxic activity and characterized the effects of R2 side chain modifications [1]. The compound's defined biochemical IC50 values (10-20 nM) provide quantitative reference points for evaluating next-generation TopBP1-BRCT7/8 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for TopBP1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.